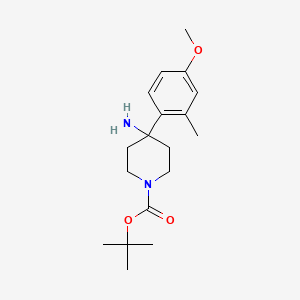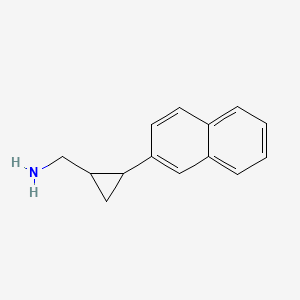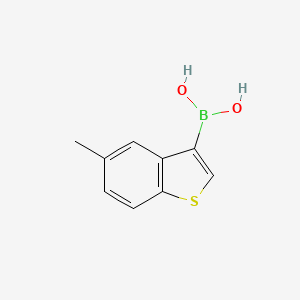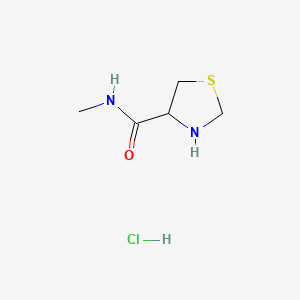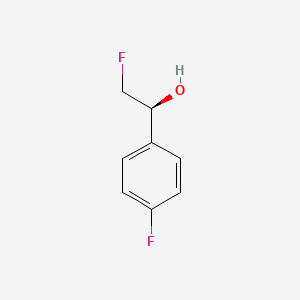
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H9FO It is characterized by the presence of a fluorine atom attached to both the phenyl ring and the ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-fluoro-1-(4-fluorophenyl)ethanone using chiral catalysts or reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out at controlled temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods utilize advanced catalytic systems to achieve high yields and purity. The choice of catalyst, reaction temperature, and pressure are critical factors in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-fluoro-1-(4-fluorophenyl)ethanone.
Reduction: It can be reduced to form the corresponding alkane, 2-fluoro-1-(4-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 2-Fluoro-1-(4-fluorophenyl)ethanone
Reduction: 2-Fluoro-1-(4-fluorophenyl)ethane
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-Fluorophenyl)ethan-1-ol: A closely related compound with similar structural features but lacking the additional fluorine atom on the ethan-1-ol moiety.
2-Fluoro-1-(4-fluorophenyl)ethanone: The ketone analog of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol.
2-Fluoro-1-(4-fluorophenyl)ethane: The fully reduced form of the compound.
Uniqueness
This compound is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H8F2O |
|---|---|
Poids moléculaire |
158.14 g/mol |
Nom IUPAC |
(1S)-2-fluoro-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 |
Clé InChI |
NFVFMQCVLZOZOH-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](CF)O)F |
SMILES canonique |
C1=CC(=CC=C1C(CF)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)

